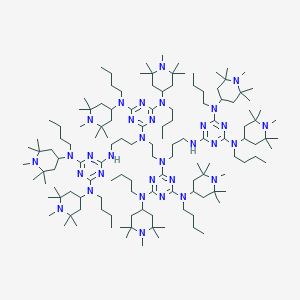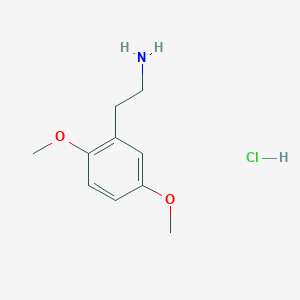
2,5-Dimethoxyphenethylamine hydrochloride
描述
2,5-Dimethoxyphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class It is structurally characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an ethylamine chain
作用机制
Target of Action
2,5-Dimethoxyphenethylamine hydrochloride, also known as 2C-H, is a lesser-known substituted phenethylamine of the 2C family . It has been found to have binding affinity towards 5-HT2C and 5-HT2A receptors in rats . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .
Mode of Action
2C-H exhibits agonist activity at human trace amine associated receptor 1 . It also features competitive antagonist activity at 5-HT serotonin receptor in Sprague-Dawley rat stomachs . This means that 2C-H can bind to these receptors and activate them, leading to a series of biochemical reactions.
Biochemical Pathways
It’s known that the activation of 5-ht2c and 5-ht2a receptors can lead to various downstream effects, including the modulation of mood, cognition, and perception .
Pharmacokinetics
It’s suggested that 2c-h might be destroyed by monoamine oxidase enzymes before causing any significant psychoactive effects . The dosage and duration of 2C-H effects are listed as unknown in the book PiHKAL .
Result of Action
It’s known that 2c-h has psychoactive effects, which are likely due to its interaction with serotonin receptors . These effects can include changes in mood, cognition, and perception .
Action Environment
The action, efficacy, and stability of 2C-H can be influenced by various environmental factors. For instance, the presence of other substances, the physiological state of the individual, and the method of administration can all impact the effects of 2C-H . .
Disclaimer: This article is intended for informational purposes only. The use of 2C-H and similar substances can have serious health risks and is subject to legal restrictions in many jurisdictions .
生化分析
Biochemical Properties
2,5-Dimethoxyphenethylamine hydrochloride has been found to have little effect on serotonin receptors, activating the 5-HT2C receptor to 20% that induced by serotonin . This suggests that it may interact with these receptors and potentially other proteins and biomolecules in the body.
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a partial agonist at the 5-HT2C receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have effects that change over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of this compound involve at least two pathways. The first pathway leads to the corresponding aldehyde metabolite by deamination, which is subsequently reduced or oxidized, to give the corresponding alcohol and carboxylic acid metabolites .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenethylamine hydrochloride typically involves several steps:
Friedel-Crafts Reaction: 4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield 2,5-Dimethoxyphenethylamine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2,5-Dimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines and their derivatives, which can have different pharmacological properties .
科学研究应用
2,5-Dimethoxyphenethylamine hydrochloride has been extensively studied for its applications in:
相似化合物的比较
2,5-Dimethoxyphenethylamine hydrochloride is part of the 2C family of compounds, which includes:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its hallucinogenic properties.
2C-H (2,5-Dimethoxyphenethylamine): Used as a precursor in the synthesis of other 2C compounds.
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Noted for its potent psychoactive effects.
Compared to these compounds, this compound is unique in its specific substitution pattern and resultant pharmacological profile .
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQBIMLDBAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185559 | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-74-3 | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-H HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic method for 2,5-Dimethoxyphenethylamine hydrochloride described in the research?
A1: The research presents a novel method for synthesizing this compound using powdered zinc and a small amount of mercury as reducing agents []. This is significant because it offers a simpler and more cost-effective alternative to previously used reducing agents like Lithium aluminum hydride (LiAlH4) or zinc-mercury amalgam. The use of readily available and cheaper materials makes this method more accessible for research and potential industrial applications.
Q2: Can you elaborate on the specific advantages of using powdered zinc and mercury over LiAlH4 or zinc-mercury amalgam in this synthesis?
A2: While the paper doesn't delve into a comparative analysis, we can infer certain advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
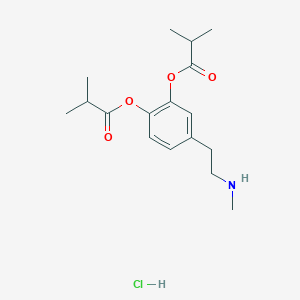

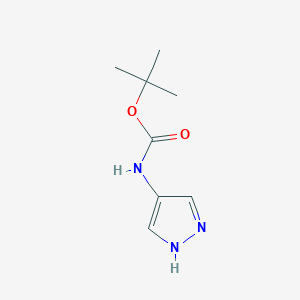
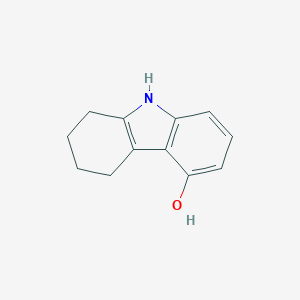



![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
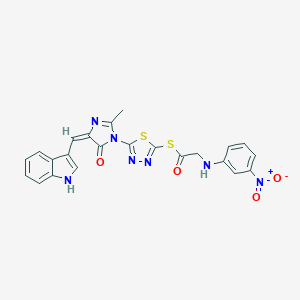
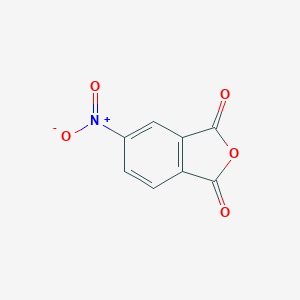
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
